molecular formula C16H15N3O2S B15118878 1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine

1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine

Cat. No.: B15118878
M. Wt: 313.4 g/mol
InChI Key: CPQPYFASUZOIRB-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thieno[3,2-c]pyridine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including acylation, thionation, and oxidation reactions, which can be scaled up for industrial production.

Chemical Reactions Analysis

Mechanism of Action

The exact mechanism of action of 1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in bacterial inhibition and cytotoxicity. Molecular docking studies suggest that the compound’s interactions with biological targets are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is unique due to its combination of a furan ring, a thieno[3,2-c]pyridine ring, and a piperazine ring, which imparts distinct chemical and biological properties. Its potential anti-tubercular activity and cytotoxicity make it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

furan-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H15N3O2S/c20-16(13-2-1-10-21-13)19-8-6-18(7-9-19)15-12-4-11-22-14(12)3-5-17-15/h1-5,10-11H,6-9H2

InChI Key

CPQPYFASUZOIRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC3=C2C=CS3)C(=O)C4=CC=CO4

Origin of Product

United States

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